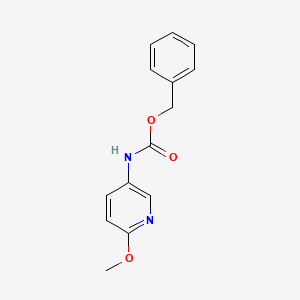![molecular formula C24H21NO2 B14466752 2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate CAS No. 73282-83-4](/img/structure/B14466752.png)
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate is an organic compound that belongs to the class of anthracene derivatives Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of a carboxylate group at the 9th position of the anthracene ring and a 2-[methyl(phenyl)amino]ethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of suitable precursors, such as phthalic anhydride and benzene, under acidic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced at the 9th position of the anthracene ring through a Friedel-Crafts acylation reaction using a suitable acyl chloride and a Lewis acid catalyst.
Attachment of the 2-[Methyl(phenyl)amino]ethyl Group: The final step involves the nucleophilic substitution reaction between the anthracene-9-carboxylate intermediate and 2-[methyl(phenyl)amino]ethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Key considerations include the use of efficient catalysts, solvent recycling, and waste minimization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate depends on its specific application:
Fluorescent Probe: The compound can interact with biological molecules, leading to changes in fluorescence that can be used for imaging and detection.
Therapeutic Agent: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene-9-carboxylate: Lacks the 2-[methyl(phenyl)amino]ethyl substituent.
2-[Methyl(phenyl)amino]ethyl benzene: Lacks the anthracene core.
Anthraquinone derivatives: Oxidized forms of anthracene with different functional groups.
Uniqueness
2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate is unique due to the combination of the anthracene core and the 2-[methyl(phenyl)amino]ethyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic electronics, photochemistry, and medicinal chemistry.
Propriétés
Numéro CAS |
73282-83-4 |
|---|---|
Formule moléculaire |
C24H21NO2 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-(N-methylanilino)ethyl anthracene-9-carboxylate |
InChI |
InChI=1S/C24H21NO2/c1-25(20-11-3-2-4-12-20)15-16-27-24(26)23-21-13-7-5-9-18(21)17-19-10-6-8-14-22(19)23/h2-14,17H,15-16H2,1H3 |
Clé InChI |
COPAJDDRGXWRLJ-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Methyloctyl)oxy]methyl}oxirane](/img/structure/B14466676.png)


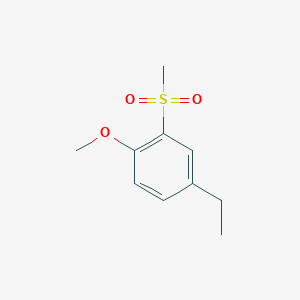
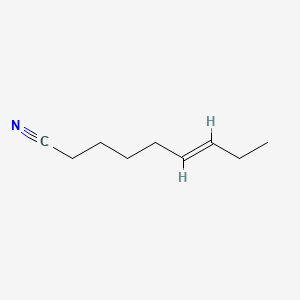

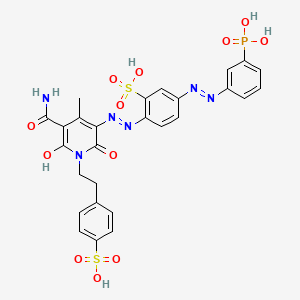


![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)
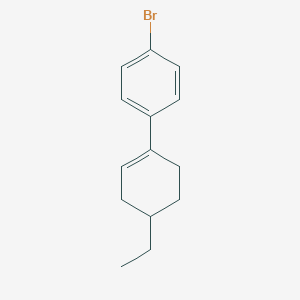
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)
